molecular formula C15H17Cl2N5 B12265156 5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B12265156
M. Wt: 338.2 g/mol
InChI Key: JBVHEMKAWJUOQS-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is an organic compound that features a pyrimidine core substituted with a piperidine ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety protocols and waste management strategies would be crucial to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyridine moiety, converting it to the corresponding amine.

    Substitution: The chloropyridine and pyrimidine rings can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the chloropyridine moiety.

    Substitution: Various substituted pyrimidine and pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its combination of a pyrimidine core with both piperidine and chloropyridine moieties. This structure provides a versatile platform for further functionalization and optimization in drug design and materials science.

Properties

Molecular Formula

C15H17Cl2N5

Molecular Weight

338.2 g/mol

IUPAC Name

5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H17Cl2N5/c1-21(15-19-8-11(16)9-20-15)12-3-6-22(7-4-12)14-2-5-18-10-13(14)17/h2,5,8-10,12H,3-4,6-7H2,1H3

InChI Key

JBVHEMKAWJUOQS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Cl

Origin of Product

United States

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